

Structural Elucidation of Phenylalanyl-Arginyl-Arginine: A Technical Guide

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Compound of Interest

Compound Name: Phenylalanylarginylarginine

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Abstract

This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of the tripeptide Phenylalanyl-Arginyl-Arginine (Phe-Arg-Arg). The document details the theoretical and practical aspects of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. Experimental protocols, data interpretation, and the integration of these methods for a complete structural determination are presented. This guide is intended to serve as a valuable resource for researchers and professionals involved in peptide chemistry, drug discovery, and development.

Introduction

Phenylalanyl-Arginyl-Arginine (Phe-Arg-Arg) is a tripeptide composed of the amino acids Phenylalanine, Arginine, and Arginine. The sequence and spatial arrangement of these residues are critical to its biological function. Arginine-rich peptides are known for their cell-penetrating abilities, making them of significant interest in drug delivery research. A thorough understanding of the three-dimensional structure of Phe-Arg-Arg is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents.

This guide outlines the multi-faceted approach required for the complete structural characterization of Phe-Arg-Arg, from primary sequence confirmation to the determination of its

high-resolution three-dimensional conformation.

Primary Structure Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and sequence of peptides.

Experimental Protocol: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

- **Sample Preparation:** A solution of Phenylalanyl-Arginyl-Arginine is prepared in a suitable solvent, typically a mixture of water, acetonitrile, and a small amount of formic acid to facilitate protonation.
- **Ionization:** The sample solution is introduced into an electrospray ionization (ESI) source. A high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. As the solvent evaporates, the peptide molecules become charged ions in the gas phase.
- **First Mass Analysis (MS1):** The protonated peptide ions are guided into the first mass analyzer, which selects the precursor ion corresponding to the $[M+H]^+$ of Phe-Arg-Arg.
- **Fragmentation (Collision-Induced Dissociation - CID):** The selected precursor ions are accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The collisions with the gas molecules impart energy to the peptide ions, causing them to fragment at the peptide bonds.
- **Second Mass Analysis (MS2):** The resulting fragment ions are then directed into a second mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated fragment ions are detected, and a tandem mass spectrum (MS/MS) is generated.

Data Presentation: Expected Mass Spectrometry Data

Parameter	Expected Value
Molecular Formula	C ₂₁ H ₃₆ N ₁₀ O ₄
Monoisotopic Mass	504.2867 g/mol
[M+H] ⁺ (singly charged)	505.2940 m/z
[M+2H] ²⁺ (doubly charged)	253.1506 m/z
[M+3H] ³⁺ (triply charged)	169.1028 m/z

Table 1: Theoretical mass values for Phenylalanyl-Arginyl-Arginine.

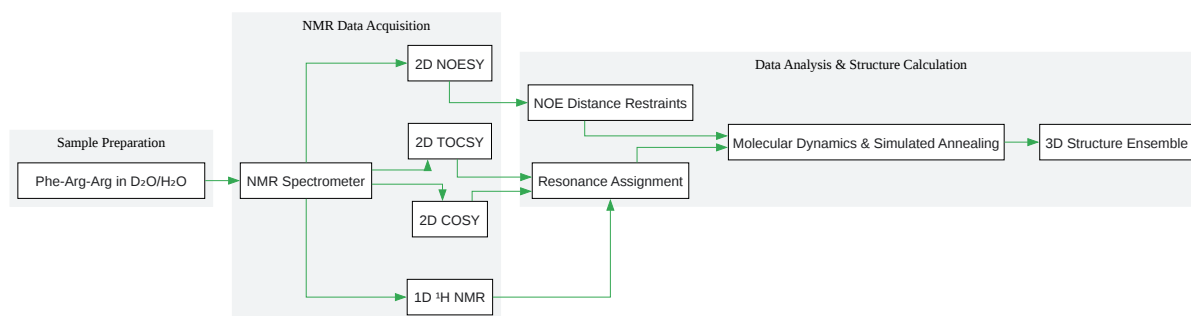
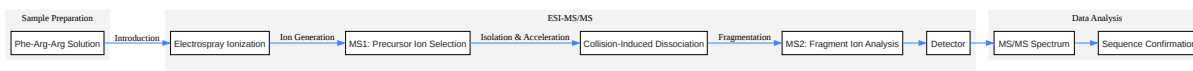
Fragmentation Analysis

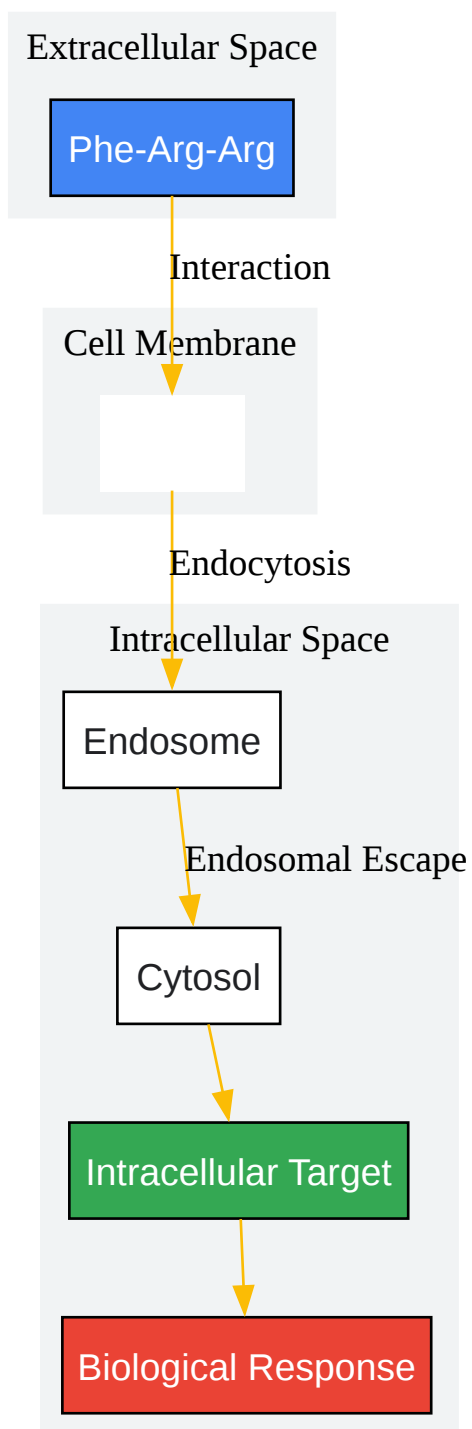
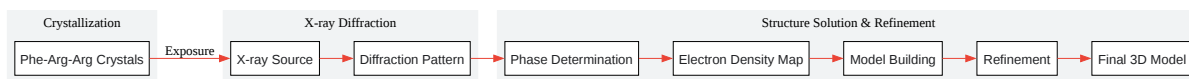
The MS/MS spectrum will show a series of b- and y-ions, which result from the fragmentation of the peptide backbone. The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence.

Fragment Ion	Expected m/z
b ₁	148.0762
b ₂	304.1778
y ₁	175.1195
y ₂	331.2211

Table 2: Expected m/z values for the major b- and y-ions of Phenylalanyl-Arginyl-Arginine.

Experimental Workflow Diagram





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